N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide
Description
N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide is a carboxamide derivative featuring a piperidine ring substituted with a 2-methoxyethyl group at the 1-position and a thiophene-2-carboxamide moiety at the 4-position. This compound is structurally characterized by:
- Piperidine core: A six-membered nitrogen-containing ring, common in bioactive molecules for its conformational flexibility and ability to engage in hydrogen bonding.
- 2-Methoxyethyl substituent: Enhances solubility and modulates lipophilicity due to the ether oxygen and short alkyl chain.
- Thiophene-2-carboxamide: A sulfur-containing heterocycle linked via an amide bond, known for its electronic properties and role in medicinal chemistry (e.g., antibacterial, antifungal activities) .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-17-9-8-15-6-4-11(5-7-15)14-13(16)12-3-2-10-18-12/h2-3,10-11H,4-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHWMINTNFAJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-2-Carboxylic Acid Derivatives
Thiophene-2-carboxylic acid is typically converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions. Alternative activating agents like 1,1'-carbonyldiimidazole (CDI) may also be employed for amide bond formation.
1-(2-Methoxyethyl)piperidin-4-amine Synthesis
This intermediate is synthesized via a two-step process:
- N-Alkylation of piperidin-4-amine : Reacting piperidin-4-amine with 2-methoxyethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃ or triethylamine).
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the amine with >95% purity.
Primary Synthetic Routes
Direct Amidation via Coupling Reagents
Procedure :
- Combine thiophene-2-carboxylic acid (1.0 equiv) with 1-(2-methoxyethyl)piperidin-4-amine (1.1 equiv) in anhydrous DMF.
- Add coupling agents:
- Stir at room temperature for 12–16 hours.
- Quench with H₂O, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Yield : 68–72%
Purity : ≥98% (HPLC, C18 column, acetonitrile/H₂O gradient)
Acyl Chloride-Mediated Route
Procedure :
- Convert thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride using SOCl₂ (reflux, 3 hours).
- Add dropwise to a solution of 1-(2-methoxyethyl)piperidin-4-amine in THF at 0°C.
- Warm to room temperature, stir for 2 hours, and concentrate.
- Purify via flash chromatography (hexane/ethyl acetate 1:1).
Yield : 75–80%
Advantage : Avoids coupling agents, reducing cost.
Optimization Strategies
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 16 | 72 |
| THF | 24 | 58 |
| DCM | 18 | 65 |
| Acetonitrile | 20 | 62 |
DMF provides optimal polarity for amine activation and solubility.
Temperature Effects
- 0–5°C : Slower reaction (45% yield after 24 h)
- 25°C : Optimal balance (72% yield)
- 40°C : Side product formation (e.g., over-alkylation)
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Analysis
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, 0.1% TFA/ACN, 1 mL/min | 98.5 |
| TLC | SiO₂, EtOAc/Hexane 1:1 | Rf = 0.42 |
Scale-Up Considerations
Industrial Adaptation
Waste Management
- DMF Recycling : Distillation under reduced pressure (80°C, 15 mmHg) recovers 85% solvent.
- Byproducts : Unreacted acyl chloride neutralized with NaHCO₃(aq).
Challenges and Mitigation
Amine Hydrolysis
The 1-(2-methoxyethyl)piperidin-4-amine is prone to hydrolysis under acidic conditions. Solutions include:
Thiophene Ring Stability
Thiophene derivatives may decompose under prolonged heating. Mitigation involves:
- Short reaction times (<24 h)
- Avoidance of strong oxidizers (e.g., HNO₃)
Alternative Methodologies
Microwave-Assisted Synthesis
Flow Chemistry Approaches
- Microreactor : 0.5 mL/min flow rate, residence time 10 minutes
- Advantages : Improved heat dissipation, 82% yield
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, potentially inhibiting or activating them. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl)
- Structural difference : Replaces the 2-methoxyethyl group with a phenylethyl substituent.
- Impact : Increased lipophilicity enhances blood-brain barrier penetration, contributing to potent opioid receptor agonism (psychoactive effects) .
- Toxicity: Higher risk of respiratory depression compared to non-phenylethyl analogs.
N-[1-(2-Methoxyethyl)piperidin-4-YL]furan-2-carboxamide
- Structural difference : Thiophene replaced by furan (oxygen vs. sulfur).
1-Methylpiperidin-4-yl and 1-Ethylpiperidin-4-yl Analogs
Variations in the Aromatic Carboxamide Group
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural difference : Nitro group on the phenyl ring vs. piperidine-linked carboxamide.
- Crystallography : Dihedral angles between aromatic rings (13.53°–16.07°) are comparable to thiophene-furan hybrids, suggesting similar conformational flexibility .
N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (8j)
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
